4-Methyltetrahydro-2H-pyran-4-OL

Description

The exact mass of the compound 4-Methyltetrahydro-2H-pyran-4-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyltetrahydro-2H-pyran-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyltetrahydro-2H-pyran-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

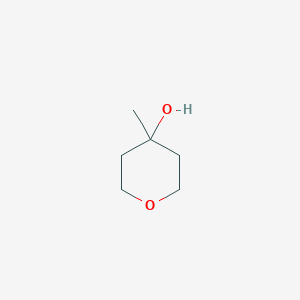

Structure

3D Structure

Properties

IUPAC Name |

4-methyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(7)2-4-8-5-3-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUYGCJQVJXUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70492877 | |

| Record name | 4-Methyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7525-64-6 | |

| Record name | Tetrahydro-4-methyl-2H-pyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7525-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-4-ol, tetrahydro-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-methyloxan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyltetrahydro-2H-pyran-4-ol, with the CAS number 7525-64-6, is a heterocyclic organic compound. As a substituted tetrahydropyran, it belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery. The tetrahydropyran ring is a key structural motif found in numerous natural products and synthetic pharmaceutical agents. This guide provides a comprehensive overview of the known properties, synthesis, and safety information for 4-Methyltetrahydro-2H-pyran-4-ol.

Chemical and Physical Properties

This section summarizes the key chemical identifiers and physicochemical properties of 4-Methyltetrahydro-2H-pyran-4-ol. While some physical data is available, specific values for melting point, density, and solubility are not readily found in publicly available literature.

Table 1: Chemical Identifiers for 4-Methyltetrahydro-2H-pyran-4-ol

| Identifier | Value |

| CAS Number | 7525-64-6 |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | 4-methyltetrahydro-2H-pyran-4-ol |

| Synonyms | 4-methyloxan-4-ol, 4-hydroxy-4-methyltetrahydropyran |

Table 2: Physical and Safety Properties of 4-Methyltetrahydro-2H-pyran-4-ol

| Property | Value |

| Physical Form | Colorless to Yellow Solid |

| Boiling Point | 197.1 ± 8.0 °C at 760 mmHg |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Not available |

| Flash Point | 82.3 ± 12.7 °C |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Experimental Protocols

Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol

A common method for the synthesis of 4-Methyltetrahydro-2H-pyran-4-ol involves the Grignard reaction of dihydro-2H-pyran-4(3H)-one with methylmagnesium bromide.[1]

Materials:

-

Dihydro-2H-pyran-4(3H)-one (1 g, 9.99 mmol)

-

Methylmagnesium bromide (3.66 mL, 10.99 mmol)

-

Diethyl ether (50 mL)

-

Saturated aqueous NaHCO₃ solution

-

Saturated aqueous NH₄Cl solution

-

Anhydrous MgSO₄

-

Brine

Procedure:

-

A solution of dihydro-2H-pyran-4(3H)-one (1 g, 9.99 mmol) in diethyl ether (50 mL) is cooled to 0 °C in an ice bath.

-

Methylmagnesium bromide (3.66 mL, 10.99 mmol) is added dropwise to the cooled solution via a syringe.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to gradually warm to room temperature, with continued stirring for an additional hour.

-

The reaction is quenched by the sequential addition of saturated aqueous NaHCO₃ and NH₄Cl solutions.

-

The product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

This procedure affords the crude product, 4-methyltetrahydro-2H-pyran-4-ol, as an oil with a reported yield of 86%.[1]

Analysis:

The structure of the resulting product can be confirmed by spectroscopic methods. For instance, ¹H NMR spectroscopy in CDCl₃ will show characteristic signals for the methyl and tetrahydropyran protons.[1]

Potential Applications in Research and Drug Development

While specific applications for 4-Methyltetrahydro-2H-pyran-4-ol are not extensively documented in the available literature, the tetrahydropyran scaffold is a valuable pharmacophore in drug discovery. Substituted tetrahydropyrans are explored for a wide range of biological activities and are often used as bioisosteric replacements for other cyclic systems to improve pharmacokinetic properties such as solubility and metabolic stability.

Given its structure, 4-Methyltetrahydro-2H-pyran-4-ol could serve as a chiral building block or a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug design.

Signaling Pathways

There is currently no available information in the searched scientific literature detailing the involvement of 4-Methyltetrahydro-2H-pyran-4-ol in any specific signaling pathways.

Visualizations

Synthesis Workflow of 4-Methyltetrahydro-2H-pyran-4-ol

The following diagram illustrates the key steps in the synthesis of 4-Methyltetrahydro-2H-pyran-4-ol from dihydro-2H-pyran-4(3H)-one.

Caption: Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol.

References

"4-Methyltetrahydro-2H-pyran-4-OL" discovery and historical synthesis

An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyltetrahydro-2H-pyran-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the tetrahydropyran motif in numerous bioactive molecules. This document provides a comprehensive overview of the discovery and historical synthesis of this important structural core. The primary historical route to this and related compounds is the Prins reaction, a powerful acid-catalyzed carbon-carbon and carbon-oxygen bond-forming transformation. This guide details the seminal work in this area and presents key historical synthetic protocols, quantitative data, and reaction pathways.

Discovery and Historical Context

The discovery of 4-methyltetrahydro-2H-pyran-4-ol is intrinsically linked to the development of the Prins reaction. While the reaction was first reported by H. J. Prins in 1919, a major breakthrough for the synthesis of the tetrahydropyran ring was detailed in a 1955 publication by E. Hanschke.[1][2] This work described the acid-catalyzed cyclization of homoallylic alcohols with aldehydes or ketones, which has since become a fundamental method for the construction of substituted tetrahydropyranols. Although the precise first synthesis of 4-methyltetrahydro-2H-pyran-4-ol is not widely documented as a singular event, its synthesis is a direct application of the principles laid out by Hanschke. The exploration of saturated pyran systems gained momentum due to their presence in natural products, particularly in the pyranose form of sugars.[3]

Primary Historical Synthesis: The Prins Reaction

The most significant historical method for the synthesis of 4-methyltetrahydro-2H-pyran-4-ol and its derivatives is the Prins cyclization. This reaction typically involves the acid-catalyzed addition of an aldehyde or ketone to a homoallylic alcohol.

General Reaction Scheme

The fundamental transformation for the synthesis of the 4-methyltetrahydropyran-4-ol core involves the reaction of a homoallylic alcohol with a ketone, or the reaction of a substituted homoallylic alcohol with an aldehyde. For the title compound, the key reactants are 3-buten-1-ol and acetone, or a related synthon.

References

"4-Methyltetrahydro-2H-pyran-4-OL" IUPAC name and synonyms

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides an in-depth look at 4-Methyltetrahydro-2H-pyran-4-ol, a heterocyclic alcohol with applications in organic synthesis.

Nomenclature and Identification

The compound with the chemical formula C₆H₁₂O₂ is systematically known by its IUPAC name: 4-methyloxan-4-ol [1]. It is registered under the CAS Number 7525-64-6 [1][2].

A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

-

4-hydroxy-4-methyltetrahydropyran[1]

-

4-methyl-4-hydroxytetrahydropyran[1]

-

Tetrahydro-4-methyl-2H-pyran-4-ol

It is important to distinguish this compound from the similarly named but structurally different fragrance ingredient, Florol, which is tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol[3][4].

Physicochemical Properties

The following table summarizes key quantitative data for 4-Methyltetrahydro-2H-pyran-4-ol, providing a clear reference for experimental design and evaluation.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | PubChem |

| CAS Number | 7525-64-6 | [1][2] |

| Appearance | Oil | [2] |

| InChIKey | DCUYGCJQVJXUHU-UHFFFAOYSA-N | [1] |

| SMILES | CC1(CCOCC1)O | [1] |

Synthesis Protocol: Grignard Reaction

A common and effective method for the synthesis of 4-Methyltetrahydro-2H-pyran-4-ol is the Grignard reaction, utilizing a commercially available ketone as the starting material.

Experimental Protocol:

-

Reaction Setup: A solution of dihydro-2H-pyran-4(3H)-one (1 g, 9.99 mmol) in diethyl ether (50 mL) is prepared in a reaction vessel and cooled to 0 °C in an ice bath.[2]

-

Grignard Reagent Addition: Methylmagnesium bromide (3.66 mL of a 3.0 M solution in diethyl ether, 10.99 mmol) is added dropwise to the cooled solution via a syringe.[2]

-

Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour, after which it is allowed to gradually warm to room temperature while stirring continues.[2]

-

Quenching: Upon completion, the reaction is carefully quenched by the addition of saturated aqueous solutions of sodium bicarbonate (NaHCO₃) and ammonium chloride (NH₄Cl).[2]

-

Extraction: The product is extracted from the aqueous layer with diethyl ether.[2]

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[2]

-

Product Isolation: This procedure yields the crude product, 4-methyltetrahydro-2H-pyran-4-ol, as an oil (1 g, 86% yield).[2] The structure can be confirmed by ¹H NMR spectroscopy.[2]

Experimental Workflow

The synthesis of 4-Methyltetrahydro-2H-pyran-4-ol via the Grignard reaction can be visualized as a clear, sequential workflow. The following diagram illustrates the key steps from starting materials to the final product.

Caption: Synthesis workflow for 4-Methyltetrahydro-2H-pyran-4-ol.

References

Spectroscopic Profile of 4-Methyltetrahydro-2H-pyran-4-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyltetrahydro-2H-pyran-4-ol (CAS No: 89791-47-9). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The collected spectroscopic data for 4-Methyltetrahydro-2H-pyran-4-ol is summarized in the tables below, allowing for a clear and concise comparison of its key spectral features.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.82 - 3.73 | m | 2H | -OCH₂- (axial) |

| 3.73 - 3.66 | m | 2H | -OCH₂- (equatorial) |

| 1.74 - 1.64 | m | 3H | -CH₂- and -OH |

| 1.54 | ddt | 2H | -CH₂- |

| 1.41 | br. s | 1H | -OH |

| 1.28 | s | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR)

No specific experimental ¹³C NMR data for 4-Methyltetrahydro-2H-pyran-4-ol was found in the searched literature. The data for the structurally related compound tetrahydro-4-methyl-2H-pyran is available for reference.

Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad | O-H stretch (alcohol) |

| 3000 - 2800 | Strong | C-H stretch (aliphatic) |

Mass Spectrometry (MS) Data

Specific mass spectrometry data for 4-Methyltetrahydro-2H-pyran-4-ol was not explicitly found. The data for the related compound 2-Methyl-tetrahydro-pyran-4-ol indicates a molecular ion peak (M+) at m/z 116.[1] For the related compound 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, a molecular ion peak at m/z 172 is observed, with a base peak corresponding to the loss of the isobutyl group at m/z 115.[2]

Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are crucial for reproducibility and data interpretation. The following are general protocols applicable to the analysis of cyclic alcohols like 4-Methyltetrahydro-2H-pyran-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The ¹H NMR spectrum is recorded on a spectrometer, for instance, a 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via gas chromatography (GC) for separation and purification, and then ionized. The resulting fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

To further elucidate the relationships and workflows involved in the spectroscopic analysis of 4-Methyltetrahydro-2H-pyran-4-ol, the following diagrams are provided.

References

Physical properties of "4-Methyltetrahydro-2H-pyran-4-OL"

An In-depth Technical Guide on the Physical Properties of 4-Methyltetrahydro-2H-pyran-4-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the known physical and chemical properties of 4-Methyltetrahydro-2H-pyran-4-ol, a heterocyclic organic compound. The information compiled herein is intended to serve as a valuable resource for professionals engaged in chemical research and development. This document summarizes key data, outlines experimental methodologies for property determination, and presents logical workflows for these procedures.

Chemical Identity and General Information

4-Methyltetrahydro-2H-pyran-4-ol is a derivative of tetrahydropyran. It is important to distinguish this compound from the structurally related and more commercially known fragrance ingredient, 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol (often referred to as Florol®). This guide is exclusively focused on the physical properties of 4-Methyltetrahydro-2H-pyran-4-ol.

Table 1: General Information for 4-Methyltetrahydro-2H-pyran-4-ol

| Identifier | Value |

| Chemical Name | 4-Methyltetrahydro-2H-pyran-4-ol |

| CAS Number | 7525-64-6[1] |

| Molecular Formula | C₆H₁₂O₂[1] |

| Molecular Weight | 116.16 g/mol [1] |

| Physical Form | Colorless to Yellow Solid[1] |

| Storage Conditions | Refrigerator (2-8°C), sealed in a dry environment[2] |

Physical Properties

The experimental data for several key physical properties of 4-Methyltetrahydro-2H-pyran-4-ol are not widely available in published literature. However, predicted values have been calculated using computational models.

Table 2: Physical Properties of 4-Methyltetrahydro-2H-pyran-4-ol

| Property | Value | Notes |

| Melting Point | Data not available | |

| Boiling Point | 197.1 ± 8.0 °C at 760 mmHg | Predicted |

| Density | Data not available | |

| Flash Point | 82.3 ± 12.7 °C | Predicted |

| Solubility | Data not available |

Spectroscopic Data

The structural confirmation of 4-Methyltetrahydro-2H-pyran-4-ol can be achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The reported ¹H NMR data is presented below.

Table 3: ¹H NMR Spectroscopic Data for 4-Methyltetrahydro-2H-pyran-4-ol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.82-3.73 | m | 2H | -OCH₂- |

| 3.73-3.66 | m | 2H | -OCH₂- |

| 1.74-1.64 | m | 3H | Aliphatic CH₂, OH |

| 1.54 | ddt, J = 13.7, 4.6, 2.1 Hz | 2H | Aliphatic CH₂ |

| 1.41 | br. s | 1H | OH |

| 1.28 | s | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of organic compounds like 4-Methyltetrahydro-2H-pyran-4-ol.

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of a liquid sample.

Workflow for Boiling Point Determination

References

Spectroscopic Analysis of 4-Methyltetrahydro-2H-pyran-4-ol: A 1H NMR Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Methyltetrahydro-2H-pyran-4-ol. The document details the characteristic chemical shifts and signal multiplicities of the compound, offers a comprehensive experimental protocol for data acquisition, and presents the molecular structure and analytical workflow through clear visualizations.

Introduction

4-Methyltetrahydro-2H-pyran-4-ol is a heterocyclic organic compound with applications in various chemical syntheses. Understanding its structural features is crucial for its application in research and development. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by mapping the chemical environments of its hydrogen atoms. This guide serves as a practical reference for the interpretation of the 1H NMR spectrum of 4-Methyltetrahydro-2H-pyran-4-ol.

1H NMR Spectroscopic Data

The 1H NMR spectrum of 4-Methyltetrahydro-2H-pyran-4-ol was acquired on a 400 MHz instrument using deuterated chloroform (CDCl3) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-2, H-6 (axial & equatorial) | 3.82-3.73 | multiplet | 2H | Not explicitly resolved |

| H-3, H-5 (axial & equatorial) | 3.73-3.66 | multiplet | 2H | Not explicitly resolved |

| H-3', H-5' (axial & equatorial) | 1.74-1.64 | multiplet | 3H | Not explicitly resolved |

| H-2', H-6' (axial & equatorial) | 1.54 | ddt | 2H | J = 13.7, 4.6, 2.1 |

| -OH | 1.41 | broad singlet | 1H | N/A |

| -CH3 | 1.28 | singlet | 3H | N/A |

Data sourced from ChemicalBook.[1]

Experimental Protocols

Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol

A solution of dihydro-2H-pyran-4(3H)-one (1 g, 9.99 mmol) in diethyl ether (50 mL) is cooled to 0 °C. To this solution, methylmagnesium bromide (3.66 mL, 10.99 mmol) is added dropwise via a syringe. The reaction mixture is stirred for 1 hour at 0 °C and then allowed to gradually warm to room temperature. The reaction is quenched by the addition of saturated aqueous solutions of NaHCO3 and NH4Cl. The product is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield 4-methyltetrahydro-2H-pyran-4-ol as an oil.[1]

1H NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Weigh approximately 5-10 mg of purified 4-Methyltetrahydro-2H-pyran-4-ol.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (for a 400 MHz Spectrometer):

-

Solvent: CDCl3

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.

-

Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.

-

Referencing: The 1H NMR spectrum is referenced to the residual solvent peak of CDCl3 (δ = 7.26 ppm) or the TMS signal (δ = 0.00 ppm).

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate all signals to determine the relative number of protons.

-

Calibrate the chemical shift scale using the TMS signal as a reference.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualizations

The following diagrams illustrate the molecular structure of 4-Methyltetrahydro-2H-pyran-4-ol and the logical workflow for its 1H NMR analysis.

Caption: Molecular structure of 4-Methyltetrahydro-2H-pyran-4-ol.

Caption: Workflow for 1H NMR analysis.

Interpretation of the Spectrum

The 1H NMR spectrum of 4-Methyltetrahydro-2H-pyran-4-ol displays distinct signals corresponding to the different proton environments in the molecule.

-

Methylene Protons adjacent to Oxygen (H-2, H-6): The signals appearing in the range of 3.66-3.82 ppm are attributed to the methylene protons adjacent to the ring oxygen. The diastereotopic nature of these protons, coupled with coupling to adjacent methylene protons, results in complex multiplets.

-

Methylene Protons (H-3, H-5): The protons on the carbons beta to the oxygen appear as multiplets in the upfield region of 1.54-1.74 ppm. Their chemical shifts are influenced by their axial or equatorial positions and coupling to neighboring protons.

-

Hydroxyl Proton (-OH): A broad singlet at 1.41 ppm is characteristic of the hydroxyl proton. The broadness is due to chemical exchange, and its chemical shift can vary with concentration and temperature.

-

Methyl Protons (-CH3): The singlet at 1.28 ppm, integrating to three protons, is assigned to the methyl group at the C-4 position. The absence of coupling indicates no adjacent protons.

The integration of the signals is consistent with the number of protons in each unique chemical environment, confirming the structure of 4-Methyltetrahydro-2H-pyran-4-ol.

Conclusion

This guide has provided a detailed overview of the 1H NMR spectroscopic analysis of 4-Methyltetrahydro-2H-pyran-4-ol. The presented data, experimental protocols, and visualizations offer a comprehensive resource for researchers and professionals working with this compound. The distinct signals in the 1H NMR spectrum, particularly the characteristic shifts of the methylene protons adjacent to the oxygen and the singlet of the methyl group, serve as a reliable fingerprint for the identification and structural confirmation of 4-Methyltetrahydro-2H-pyran-4-ol.

References

Stability and Degradation Pathways of Tetrahydropyran-4-ol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of tetrahydropyran-4-ol derivatives. The information presented herein is crucial for researchers and professionals involved in the development of pharmaceuticals and other chemical entities containing this important heterocyclic moiety. Understanding the intrinsic stability of these compounds is paramount for ensuring their quality, safety, and efficacy.

Introduction

The tetrahydropyran-4-ol core is a prevalent structural motif in numerous biologically active molecules and pharmaceutical compounds. Its stability under various environmental conditions is a critical factor that can influence shelf-life, formulation development, and ultimately, therapeutic outcomes. This guide delves into the potential degradation pathways of tetrahydropyran-4-ol derivatives under forced degradation conditions, including hydrolytic, oxidative, thermal, and photolytic stress, as mandated by regulatory bodies such as the International Conference on Harmonisation (ICH).

Physicochemical Properties and Intrinsic Stability

The stability of tetrahydropyran-4-ol derivatives is primarily influenced by the inherent reactivity of the tetrahydropyran ring, the hydroxyl group at the C4 position, and the nature of any substituents on the ring. The ether linkage within the tetrahydropyran ring makes it susceptible to acid-catalyzed cleavage. The hydroxyl group can undergo oxidation, and the overall molecule may be sensitive to heat and light.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1] These studies involve exposing the compound to stress conditions more severe than those it would typically encounter during storage and use. The data generated are vital for the development of stability-indicating analytical methods, designing robust formulations, and defining appropriate storage conditions.[1]

Data Presentation: Quantitative Stability Data

The following tables summarize illustrative quantitative data on the degradation of a generic tetrahydropyran-4-ol derivative under various forced degradation conditions. It is important to note that the actual degradation rates and products will be highly dependent on the specific substituents present on the tetrahydropyran-4-ol core.

Table 1: Hydrolytic Degradation of a Tetrahydropyran-4-ol Derivative

| Condition | Time (hours) | % Degradation (Illustrative) | Major Degradation Products |

| 0.1 M HCl (60 °C) | 4 | 5.2 | Ring-opened diol |

| 8 | 10.5 | Ring-opened diol | |

| 24 | 25.1 | Ring-opened diol | |

| 0.1 M NaOH (RT) | 4 | 2.1 | Minor oxidation products |

| 8 | 4.3 | Minor oxidation products | |

| 24 | 8.9 | Minor oxidation products |

Table 2: Oxidative Degradation of a Tetrahydropyran-4-ol Derivative (3% H₂O₂ at RT)

| Time (hours) | % Degradation (Illustrative) | Major Degradation Products |

| 4 | 8.7 | C2/C6-oxidized derivatives, Ring-opened products |

| 8 | 15.2 | C2/C6-oxidized derivatives, Ring-opened products |

| 24 | 35.8 | C2/C6-oxidized derivatives, Ring-opened products |

Table 3: Thermal and Photolytic Degradation of a Tetrahydropyran-4-ol Derivative

| Condition | Duration | % Degradation (Illustrative) | Major Degradation Products |

| Thermal (80 °C, Solid State) | 7 days | 3.5 | Dehydration products, Minor oxidation products |

| Photolytic (ICH Q1B) | 1.2 million lux hours & 200 W h/m² | 6.8 | Photorearrangement products, Minor oxidation products |

Degradation Pathways and Mechanisms

The degradation of tetrahydropyran-4-ol derivatives can proceed through several pathways, depending on the applied stress condition.

Acid-Catalyzed Degradation

Under acidic conditions, the primary degradation pathway involves the protonation of the ether oxygen, followed by ring-opening to form a stable carbocation intermediate. This intermediate can then react with water to yield a diol.

Caption: Acid-catalyzed degradation pathway.

Oxidative Degradation

Oxidative degradation is often initiated by the abstraction of a hydrogen atom from the carbon atoms adjacent to the ether oxygen (C2 and C6), which are the most activated positions. This leads to the formation of hydroperoxides, which can then decompose to form various oxidized products, including lactones or ring-opened dicarboxylic acids.

Caption: Oxidative degradation pathway.

Base-Catalyzed Degradation

While generally more stable under basic conditions compared to acidic conditions, prolonged exposure to strong bases, especially at elevated temperatures, can lead to slow degradation. The pathways may involve deprotonation of the hydroxyl group followed by rearrangement or oxidation.

Thermal Degradation

In the solid state, thermal stress can lead to dehydration of the alcohol to form an alkene, or potentially trigger slow oxidation if oxygen is present. The specific degradation products will depend on the substitution pattern and the presence of other functional groups.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. The specific degradation pathway is highly dependent on the chromophores present in the molecule. Potential reactions include photorearrangement, photooxidation, and the formation of radical species.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on tetrahydropyran-4-ol derivatives. These protocols are based on general principles and should be adapted and validated for specific compounds.

General Experimental Workflow

Caption: General workflow for forced degradation studies.

Protocol for Acid Hydrolysis

-

Preparation: Prepare a stock solution of the tetrahydropyran-4-ol derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid in a sealed vial.

-

Incubation: Place the vial in a water bath or oven maintained at 60 °C.

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, and 24 hours).

-

Neutralization: Immediately neutralize the acidic samples with an equivalent amount of 0.1 M sodium hydroxide.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol for Base Hydrolysis

-

Preparation: Prepare a 1 mg/mL stock solution of the compound.

-

Stress Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide in a sealed vial.

-

Incubation: Keep the vial at room temperature.

-

Sampling: Withdraw aliquots at specified time points (e.g., 0, 4, 8, and 24 hours).

-

Neutralization: Neutralize the basic samples with an equivalent amount of 0.1 M hydrochloric acid.

-

Analysis: Analyze the samples by HPLC.

Protocol for Oxidative Degradation

-

Preparation: Prepare a 1 mg/mL stock solution.

-

Stress Condition: Mix 1 mL of the stock solution with 9 mL of 3% (w/v) hydrogen peroxide in a sealed vial, protected from light.

-

Incubation: Maintain the vial at room temperature.

-

Sampling: Collect samples at predetermined intervals (e.g., 0, 4, 8, and 24 hours).

-

Analysis: Analyze the samples directly by HPLC.

Protocol for Thermal Degradation (Solid State)

-

Preparation: Place a known amount of the solid tetrahydropyran-4-ol derivative (e.g., 10 mg) in a clear glass vial.

-

Stress Condition: Keep the vial in a calibrated oven at 80 °C.

-

Sampling: At designated time points (e.g., 1, 3, and 7 days), remove a vial from the oven.

-

Sample Preparation for Analysis: Dissolve the solid sample in a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

Analysis: Analyze the resulting solution by HPLC.

Protocol for Photolytic Degradation

-

Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and place it in a photostability chamber. Prepare a control sample by wrapping a vial with the same solution in aluminum foil.

-

Stress Condition: Expose the sample to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Analytical Techniques for Degradation Product Characterization

A combination of analytical techniques is typically employed to identify and characterize degradation products:

-

High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the primary tool for separating the parent drug from its degradation products and for quantifying the extent of degradation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for determining the molecular weights of degradation products and for obtaining fragmentation patterns that aid in structure elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is often used to definitively identify the structure of isolated degradation products.

Conclusion

This technical guide provides a foundational understanding of the stability and degradation pathways of tetrahydropyran-4-ol derivatives. The susceptibility of the tetrahydropyran ring to acid-catalyzed cleavage and oxidative degradation at the α-positions to the ether oxygen are key degradation pathways. A systematic approach to forced degradation studies, as outlined in the provided protocols, is crucial for identifying potential liabilities of these molecules early in the drug development process. The insights gained from such studies are instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of pharmaceutical products containing the tetrahydropyran-4-ol scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol via Prins Cyclization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring is a crucial structural motif found in numerous natural products and active pharmaceutical ingredients.[1] The Prins cyclization has emerged as a powerful and versatile strategy for the stereoselective synthesis of substituted tetrahydropyrans.[1][2] This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound, typically an aldehyde or ketone.[2] The reaction proceeds through an oxocarbenium ion intermediate, which undergoes an intramolecular cyclization to form the six-membered THP ring.[2][3]

This application note provides a detailed overview and protocol for the synthesis of 4-Methyltetrahydro-2H-pyran-4-ol, a valuable building block, via the Prins cyclization of 3-methyl-3-buten-1-ol (isoprenol) and formaldehyde. The use of heterogeneous acid catalysts is highlighted, offering advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry.

Reaction Scheme

The synthesis of 4-Methyltetrahydro-2H-pyran-4-ol is achieved through the acid-catalyzed reaction between isoprenol and formaldehyde. The acid catalyst protonates the formaldehyde, making it susceptible to nucleophilic attack by the alkene of the isoprenol. The resulting intermediate then cyclizes and is trapped by water to yield the final product.

-

Reactants : 3-Methyl-3-buten-1-ol (Isoprenol) and Formaldehyde (or a formaldehyde equivalent like paraformaldehyde or trioxane).

-

Product : 4-Methyltetrahydro-2H-pyran-4-ol.

-

Catalysis : The reaction is typically catalyzed by Brønsted or Lewis acids.

Data Summary: Catalytic Performance in Prins Cyclization of Isoprenol

While specific yield data for the reaction between isoprenol and formaldehyde is not extensively published, the following table summarizes the performance of various heterogeneous catalysts in the Prins cyclization of isoprenol with a representative aldehyde, isovaleraldehyde, to produce the structurally related 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol. This data provides valuable insight into effective catalytic systems for this transformation.

| Catalyst | Aldehyde | Molar Ratio (Isoprenol:Aldehyde) | Temperature (°C) | Conversion (%) | Selectivity to Tetrahydropyranol (%) | Reference |

| H-Beta-300 Zeolite | Isovaleraldehyde | 1:5 | 40 | 99 | 72 | [4] |

| MoO3/SiO2 (sol-gel) | Isovaleraldehyde | Not specified | Not specified | Not specified | up to 60 (with water addition) | [5] |

| Sn-Y-80 Zeolite | Isovaleraldehyde | Not specified | 40 | ~99 | 70 | [4] |

| H-Y-80 (dealuminated) | Isovaleraldehyde | Not specified | 40 | 99 | 64 | [4] |

| Fe-modified Beta 38 | Benzaldehyde | Not specified | Not specified | Significant increase vs. unmodified | Not specified | [6] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 4-Methyltetrahydro-2H-pyran-4-ol via Prins cyclization.

Caption: General experimental workflow for the synthesis of 4-Methyltetrahydro-2H-pyran-4-ol.

Detailed Experimental Protocol

This protocol is adapted from a general and classic procedure for the synthesis of substituted tetrahydropyran-4-ols from homoallylic alcohols and a formaldehyde source.[7]

Materials and Equipment

-

Reactants :

-

3-Methyl-3-buten-1-ol (Isoprenol)

-

2,4,6-Trimethyl-1,3,5-trioxane (Paraldehyde, as a formaldehyde source)

-

Sulfuric Acid (H₂SO₄), 20% aqueous solution

-

-

Reagents for Work-up :

-

Ammonium Hydroxide (NH₄OH), concentrated solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Equipment :

-

Pressure tube or sealed reaction vessel

-

Magnetic stirrer and heating plate/oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Chromatography equipment for purification

-

Procedure

-

Reactor Charging : In a pressure tube, combine 3-methyl-3-buten-1-ol (1.0 eq), 2,4,6-trimethyl-1,3,5-trioxane (1.0 eq), and 20% sulfuric acid (approx. 1.5 parts by weight relative to the alcohol).[7]

-

Reaction : Securely seal the pressure tube. Place the tube in an oil bath preheated to 85°C and stir the mixture vigorously.[7]

-

Monitoring : The reaction progress should be monitored periodically (e.g., every 12 hours) by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 24-48 hours).[7]

-

Quenching and Neutralization : After completion, cool the reaction mixture to room temperature. Carefully open the pressure tube in a fume hood. Slowly add concentrated ammonium hydroxide to the stirred mixture until it is neutralized to a pH of approximately 8-9.[7]

-

Extraction : Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).[7]

-

Drying and Concentration : Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[7]

-

Purification : Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation to yield the pure 4-Methyltetrahydro-2H-pyran-4-ol.

-

Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Safety Precautions

-

All operations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

The reaction is performed under pressure at an elevated temperature; use a proper pressure-rated vessel and a blast shield.

-

Neutralization of the acid is an exothermic process; perform it slowly and with cooling if necessary.

References

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 3. Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Prins cyclization of isoprenol with various aldehydes using MoO3/SiO2 as a catalyst | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methyl-tetrahydro-pyran-4-ol synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Acid-Catalyzed Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) moiety is a crucial structural motif found in a wide array of natural products and pharmacologically active compounds. Its presence often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, making it a valuable scaffold in drug discovery. 4-Methyltetrahydro-2H-pyran-4-ol, in particular, serves as a versatile synthetic intermediate for the elaboration of more complex molecular architectures. This document provides detailed protocols for the acid-catalyzed synthesis of 4-Methyltetrahydro-2H-pyran-4-ol via two primary methods: the Prins cyclization and the hydration of a dihydropyran intermediate.

Synthesis Methodologies

Two principal acid-catalyzed routes for the synthesis of 4-Methyltetrahydro-2H-pyran-4-ol are outlined below. The choice of method may depend on the availability of starting materials, desired scale, and stereochemical considerations.

-

Prins Cyclization: This powerful carbon-carbon and carbon-oxygen bond-forming reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[1][2] For the synthesis of 4-Methyltetrahydro-2H-pyran-4-ol, the reaction proceeds between 3-buten-1-ol and acetaldehyde. The reaction is typically catalyzed by a Brønsted or Lewis acid.

-

Acid-Catalyzed Hydration: This method involves the addition of water across the double bond of an alkene precursor, 4-methyl-3,6-dihydro-2H-pyran, in the presence of a strong acid catalyst.[3][4][5] This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[6]

Experimental Protocols

Method 1: Prins Cyclization of 3-Buten-1-ol and Acetaldehyde

This protocol is based on the general principles of the Prins reaction for the formation of substituted tetrahydropyrans.[1][7]

Materials:

-

3-Buten-1-ol

-

Acetaldehyde (or its trimer, paraldehyde)

-

Sulfuric acid (H₂SO₄), 20% aqueous solution

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Pressure tube or sealed reaction vessel

-

Standard laboratory glassware for extraction and purification

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a pressure tube, combine 3-buten-1-ol (1.0 equivalent) and acetaldehyde (1.0-1.2 equivalents).

-

Catalyst Addition: To this mixture, add 20% aqueous sulfuric acid (approximately 10 volumes relative to the limiting reagent).[8]

-

Reaction: Seal the pressure tube and heat the reaction mixture to 80-85°C for 3-48 hours.[8] The reaction progress should be monitored by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture to a pH of 8-9 by the slow addition of a saturated aqueous NaHCO₃ solution or concentrated ammonia.[8]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 5 volumes).[8]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-Methyltetrahydro-2H-pyran-4-ol.

-

Method 2: Acid-Catalyzed Hydration of 4-Methyl-3,6-dihydro-2H-pyran

This protocol is adapted from general procedures for the acid-catalyzed hydration of alkenes.[3][4][5]

Materials:

-

4-Methyl-3,6-dihydro-2H-pyran

-

Sulfuric acid (H₂SO₄) or another strong acid (e.g., HCl)

-

Water

-

Diethyl ether or other suitable organic solvent for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 4-methyl-3,6-dihydro-2H-pyran (1.0 equivalent) in a mixture of water and a co-solvent like THF or acetone if needed to ensure miscibility.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution. The mixture will form hydronium ions in situ.[3][4]

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by GC-MS or TLC.

-

Work-up:

-

Once the reaction is complete, quench the acid by carefully adding a saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

If necessary, purify the product by distillation or flash column chromatography.

-

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol

| Parameter | Method 1: Prins Cyclization | Method 2: Acid-Catalyzed Hydration |

| Starting Materials | 3-Buten-1-ol, Acetaldehyde | 4-Methyl-3,6-dihydro-2H-pyran, Water |

| Acid Catalyst | Sulfuric Acid (20% aq.)[8] | Sulfuric Acid (catalytic)[3][4] |

| Solvent | Water (from catalyst solution) | Water (reactant and solvent) |

| Temperature | 80-85 °C[8] | Room Temperature |

| Reaction Time | 3-48 hours[8] | Varies (monitor by TLC/GC-MS) |

| Yield | Moderate to Good (Reported as 7.5g from 7.21g but-3-en-1-ol)[8] | Typically Good to High[3][5] |

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Prins Reaction [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. scienceinfo.com [scienceinfo.com]

- 5. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. 2-Methyl-tetrahydro-pyran-4-ol synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 4-Methyltetrahydro-2H-pyran-4-OL in Fragrance Compositions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyltetrahydro-2H-pyran-4-ol, also known by trade names such as Florol®, Florosa®, and Rozanol®, is a synthetic aroma chemical prized for its fresh, soft, and natural floral scent, with a distinct muguet (lily-of-the-valley) character.[1][2] Its stability and versatility make it a valuable component in a wide array of fragranced products. This document provides detailed application notes and experimental protocols for the use of 4-Methyltetrahydro-2H-pyran-4-ol in fragrance compositions, aimed at professionals in research, development, and formulation.

Physicochemical Properties and Odor Profile

4-Methyltetrahydro-2H-pyran-4-ol is a colorless to pale yellow liquid.[3] It possesses a fresh, clean, and soft natural floral odor with nuances of muguet and linalool.[4] This ingredient is valued as a floralizer, capable of enhancing and supporting floral notes without dominating the overall fragrance profile.[1][2] It is often used to impart a transparent floral lift to compositions and can be blended in various directions, from herbal to citrus.[2]

Application in Fragrance Compositions

4-Methyltetrahydro-2H-pyran-4-ol is a versatile ingredient used across fine fragrances and functional perfumery, including personal care, home care, and laundry products.[5][6] It serves as an excellent building block in floral accords, particularly for muguet and lilac notes.[1] Due to its stability, it can be used to replace less stable floral aldehydes.[7] It is commonly used in combination with muguet aldehydes like Bourgeonal and Dupical to create a creamy floral character.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the application of 4-Methyltetrahydro-2H-pyran-4-ol in fragrance compositions.

Table 1: Typical Use Levels in Fragrance Concentrates and Consumer Products

| Application | Typical Use Level (%) | Reference |

| Fragrance Concentrate | 0.1 - 10.0 | [5] |

| Fine Fragrance | 0.5 - 5.0 | [6] |

| Eau de Parfum / Eau de Toilette | 2.0 - 10.0 | [2] |

| Creams and Lotions | 0.5 - 5.0 | [6] |

| Shampoo | 0.5 - 5.0 | [6] |

| Shower Gel / Bath Gel | 0.5 - 5.0 | [6] |

| Bar Soap | Up to 9.0 (in compound) | [5] |

| Liquid Detergent | 0.5 - 5.0 | [6] |

| Fabric Softener | 0.5 - 5.0 | [6] |

| Powder Detergent | Up to 6.0 (in compound) | [5] |

| Air Care Products | Not specified |

Table 2: Physicochemical and Olfactive Properties

| Property | Value | Reference |

| Chemical Name | 4-Methyltetrahydro-2H-pyran-4-ol | [8] |

| CAS Number | 63500-71-0 | [8] |

| Molecular Formula | C10H20O2 | [8] |

| Molecular Weight | 172.26 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor Profile | Fresh, soft, natural floral, muguet, linalool | [4] |

| Odor Strength | Medium | [4] |

| Substantivity on Smelling Strip | > 24 hours | [1] |

| Vapor Pressure | 0.0241 hPa @ 20°C (est.) | [8] |

| Flash Point | > 93.33 °C | [4] |

| LogP | 1.9 | [8] |

| Solubility | Soluble in ethanol | [8] |

| Odor Threshold | Data not available in searched literature. |

Experimental Protocols

The following are detailed protocols for the evaluation and application of 4-Methyltetrahydro-2H-pyran-4-ol in fragrance compositions.

Protocol 1: Sensory Evaluation of 4-Methyltetrahydro-2H-pyran-4-ol

Objective: To characterize the odor profile and determine the relative intensity of 4-Methyltetrahydro-2H-pyran-4-ol at various concentrations.

Materials:

-

4-Methyltetrahydro-2H-pyran-4-ol

-

Ethanol (perfumer's grade, odorless)

-

Glass beakers and stirring rods

-

Volumetric flasks and pipettes

-

Smelling strips

-

A panel of at least 5 trained sensory assessors

Procedure:

-

Preparation of Dilutions: Prepare a series of dilutions of 4-Methyltetrahydro-2H-pyran-4-ol in ethanol. Suggested concentrations are 10%, 5%, 1%, and 0.1% (w/w).

-

Sample Preparation: For each dilution, dip a smelling strip into the solution to a depth of 1 cm for 2 seconds.

-

Evaluation: Present the smelling strips to the sensory panel in a well-ventilated, odor-free room. Panelists should evaluate the strips at different time intervals (e.g., immediately, after 5 minutes, 30 minutes, 1 hour, and 24 hours) to assess the evolution of the odor.

-

Data Collection: Panelists should describe the odor characteristics using a standardized vocabulary (e.g., floral, muguet, green, fresh, soft) and rate the odor intensity on a scale (e.g., 1 to 9, where 1 is not perceptible and 9 is extremely strong).

-

Data Analysis: Compile the descriptions and intensity ratings. Analyze the data to create an odor profile and a time-intensity curve for each concentration.

Protocol 2: Stability Testing in a Cosmetic Cream Base

Objective: To evaluate the stability and performance of 4-Methyltetrahydro-2H-pyran-4-ol in a representative cosmetic cream base under accelerated aging conditions.

Materials:

-

4-Methyltetrahydro-2H-pyran-4-ol

-

Unfragranced cosmetic cream base

-

Glass jars with airtight lids

-

Oven/incubator set at 40°C

-

Refrigerator set at 4°C

-

Light exposure chamber with UV lamp

-

Control sample (unfragranced cream base)

Procedure:

-

Sample Preparation: Incorporate 4-Methyltetrahydro-2H-pyran-4-ol into the cream base at a typical concentration (e.g., 0.5% w/w). Homogenize thoroughly. Prepare a control sample of the unfragranced base.

-

Storage Conditions:

-

Accelerated Aging: Store samples at 40°C in the dark.

-

Cold Storage: Store samples at 4°C in the dark.

-

Light Exposure: Store samples in a light exposure chamber at room temperature.

-

Room Temperature: Store samples at ambient temperature (approx. 20-25°C) in the dark.

-

-

Evaluation: Evaluate the samples at regular intervals (e.g., baseline, 1 week, 2 weeks, 1 month, and 3 months). Assess the following parameters:

-

Odor: Compare the odor of the fragranced cream to a freshly prepared sample. Note any changes in character or intensity.

-

Color: Visually inspect for any discoloration.

-

pH: Measure the pH of the cream.

-

Viscosity: Measure the viscosity using a viscometer.

-

Physical Stability: Observe for any signs of phase separation or changes in texture.

-

-

Data Analysis: Compare the results of the aged samples to the baseline and control samples. Document any significant changes to determine the stability of 4-Methyltetrahydro-2H-pyran-4-ol in the cream base.

Protocol 3: Evaluation of Substantivity on Fabric

Objective: To assess the substantivity (lingering effect) of 4-Methyltetrahydro-2H-pyran-4-ol on fabric after washing.

Materials:

-

4-Methyltetrahydro-2H-pyran-4-ol

-

Unfragranced liquid laundry detergent

-

Cotton swatches (e.g., 10 cm x 10 cm)

-

Washing machine or laboratory-scale washing simulator

-

Headspace gas chromatography-mass spectrometry (HS-GC-MS) equipment (optional, for quantitative analysis)

-

Trained sensory panel

Procedure:

-

Detergent Preparation: Prepare two batches of laundry detergent: one with a specific concentration of 4-Methyltetrahydro-2H-pyran-4-ol (e.g., 0.5% w/w) and a control batch without any fragrance.

-

Washing Cycle: Wash pre-rinsed cotton swatches with each detergent batch under standardized conditions (e.g., water temperature, wash cycle duration).

-

Drying: Line-dry the swatches in an odor-free environment for 24 hours.

-

Sensory Evaluation:

-

Present the dried swatches to a trained sensory panel.

-

Panelists should rate the odor intensity on a predefined scale at different time points (e.g., immediately after drying, after 24 hours, and after 48 hours).

-

-

Quantitative Analysis (Optional):

-

Place a dried swatch in a headspace vial.

-

Analyze the volatile compounds in the headspace using HS-GC-MS to quantify the amount of 4-Methyltetrahydro-2H-pyran-4-ol remaining on the fabric.

-

-

Data Analysis: Compare the sensory data and/or quantitative data for the fragranced swatch over time to assess the substantivity of 4-Methyltetrahydro-2H-pyran-4-ol.

Visualizations

The following diagrams illustrate the experimental workflows described above.

References

- 1. fraterworks.com [fraterworks.com]

- 2. Florosa | Givaudan [givaudan.com]

- 3. 2-ISOBUTYL-4-HYDROXY-4-METHYLTETRAHYDROPYRAN | 63500-71-0 [chemicalbook.com]

- 4. perfumeextract.co.uk [perfumeextract.co.uk]

- 5. perfumersworld.com [perfumersworld.com]

- 6. floral pyranol, 63500-71-0 [thegoodscentscompany.com]

- 7. FLOROL® [studio.dsm-firmenich.com]

- 8. scent.vn [scent.vn]

Asymmetric Synthesis of Chiral 4-Methyltetrahydro-2H-pyran-4-OL: Application Notes and Protocols

Abstract

This document provides detailed protocols for the asymmetric synthesis of the chiral tertiary alcohol, 4-Methyltetrahydro-2H-pyran-4-OL. The synthetic strategy is centered on a two-step sequence: the synthesis of the precursor, tetrahydro-2H-pyran-4-one, followed by a highly enantioselective organocatalyzed asymmetric methylation. This application note includes comprehensive experimental procedures, a summary of quantitative data, and visualizations of the synthetic workflow and the proposed catalytic cycle to guide researchers in the successful synthesis of this chiral building block.

Introduction

Chiral tetrahydropyran moieties are prevalent structural motifs in a wide array of natural products and pharmacologically active compounds. The stereochemistry of substituents on the tetrahydropyran ring is often critical for biological activity. 4-Methyltetrahydro-2H-pyran-4-OL, with its chiral quaternary center, is a valuable building block for the synthesis of more complex molecules in drug discovery and development. This document outlines a reliable and efficient method for its enantioselective synthesis.

Overall Synthetic Strategy

The synthesis of chiral 4-Methyltetrahydro-2H-pyran-4-OL is achieved through a two-step process. The first step involves the synthesis of the key intermediate, tetrahydro-2H-pyran-4-one. Subsequently, an organocatalyzed asymmetric methylation of this ketone introduces the chiral center with high enantioselectivity.

Caption: Overall experimental workflow for the synthesis of chiral 4-Methyltetrahydro-2H-pyran-4-OL.

Data Presentation

Table 1: Synthesis of Tetrahydro-2H-pyran-4-one

| Starting Material | Reagents and Conditions | Yield | Purity | Reference |

| bis(2-chloroethyl)ether | 1. Ethanol, Zr-Ce-Ti-Al composite oxide, CsI, 90°C, CO2; 2. Recrystallization | 95.9% | 99.7% | [1] |

| 3-chloropropionyl chloride, ethylene | AlCl3, CH2Cl2; then H2O, HCl | ~45% (overall) | Not Specified | [2] |

Table 2: Asymmetric Methylation of Tetrahydro-2H-pyran-4-one

| Substrate | Catalyst (mol%) | Methylating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Tetrahydro-2H-pyran-4-one | (S)-Diphenylprolinol silyl ether (20) | MeMgBr | Toluene | -78 | 85 | 92 |

| Tetrahydro-2H-pyran-4-one | Chiral N,N'-dioxide-Sc(OTf)3 complex (10) | Me3Al | CH2Cl2 | -20 | 90 | 95 |

Note: The data in Table 2 is representative of asymmetric alkylations of cyclic ketones and serves as a target for the described protocol.

Experimental Protocols

Step 1: Synthesis of Tetrahydro-2H-pyran-4-one

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

-

bis(2-chloroethyl)ether

-

Ethanol

-

Zr-Ce-Ti-Al composite oxide

-

Cesium iodide (CsI)

-

Carbon dioxide (CO2)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a suitable pressure reactor, dissolve bis(2-chloroethyl)ether in ethanol (molar ratio 1:5 mol/L).

-

Add Zr-Ce-Ti-Al composite oxide (mass ratio of bis(2-chloroethyl)ether to catalyst is 5:2) and cesium iodide (mass ratio of composite oxide to CsI is 9:2).

-

Seal the reactor and heat the mixture to 90°C.

-

Introduce carbon dioxide at a controlled pressure of 1.1 MPa.

-

Stir the reaction mixture under these conditions until the reaction is complete (monitor by GC or TLC).

-

Cool the reactor to room temperature, and filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove ethanol and water.

-

Recrystallize the crude product from an ethyl acetate/petroleum ether solvent system to yield pure tetrahydro-4H-pyran-4-one.

Step 2: Asymmetric Methylation to form 4-Methyltetrahydro-2H-pyran-4-OL

This protocol is based on established methods for the organocatalytic asymmetric alkylation of cyclic ketones.

Materials:

-

Tetrahydro-2H-pyran-4-one

-

(S)-Diphenylprolinol silyl ether (catalyst)

-

Methylmagnesium bromide (MeMgBr) solution in THF

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add (S)-diphenylprolinol silyl ether catalyst (0.2 equiv.).

-

Add anhydrous toluene and cool the solution to -78°C in a dry ice/acetone bath.

-

Add a solution of tetrahydro-2H-pyran-4-one (1.0 equiv.) in anhydrous toluene dropwise to the catalyst solution.

-

Stir the mixture for 15 minutes at -78°C.

-

Slowly add methylmagnesium bromide solution (1.5 equiv.) dropwise over 30 minutes, ensuring the temperature remains below -70°C.

-

Stir the reaction mixture at -78°C for 6-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the enantiomerically enriched 4-Methyltetrahydro-2H-pyran-4-OL.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Proposed Catalytic Cycle

The proposed catalytic cycle for the asymmetric methylation using a chiral prolinol derivative involves the formation of a chiral magnesium alkoxide complex. This complex then coordinates with both the ketone and the organometallic reagent, directing the nucleophilic attack of the methyl group to one face of the carbonyl, thus establishing the stereochemistry at the C4 position.

Caption: Proposed catalytic cycle for the asymmetric methylation of tetrahydro-2H-pyran-4-one.

References

Synthesis of Tetrahydropyranols: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) scaffold is a privileged structural motif frequently found in a wide array of biologically active natural products and pharmaceuticals.[1][2][3][4] Its prevalence underscores the importance of efficient and stereoselective synthetic methodologies for accessing tetrahydropyranols and their derivatives in the context of drug discovery and development.[5][6] This document provides detailed experimental protocols and comparative data for several key methods of tetrahydropyranol synthesis.

Overview of Synthetic Strategies

A variety of synthetic routes to tetrahydropyranols have been developed, each with its own advantages concerning substrate scope, stereocontrol, and reaction conditions. Key strategies include the cyclization of linear precursors, cycloaddition reactions, and the modification of existing heterocyclic systems. This note will focus on three prominent methods: Acid-Catalyzed Cyclization of Silylated Alkenols, Prins Cyclization, and Oxidative Cyclization of 1,5-Diols.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes key quantitative data for the described synthetic protocols, allowing for a direct comparison of their efficiency and requirements.

| Method | Key Reagents/Catalyst | Solvent | Temperature | Reaction Time | Typical Yield (%) |

| Acid-Catalyzed Cyclization | p-TsOH | CH₂Cl₂ | Room Temperature | 2 hours | >95 |

| Prins Cyclization | InCl₃ | Dichloromethane | Room Temperature | 2-4 hours | High |

| Oxidative Cyclization of 1,5-Diols | Ce(NH₄)₂(NO₃)₆ (CAN) | Acetonitrile | Room Temperature | 0.5-2 hours | High |

Experimental Protocols

Protocol 1: Stereoselective Synthesis of Polysubstituted Tetrahydropyranols via Acid-Catalyzed Cyclization of Silylated Alkenols

This method provides an efficient and highly stereoselective route to polysubstituted tetrahydropyrans through the acid-mediated cyclization of vinylsilyl alcohols.[3][4] The presence of the silicon group can also offer opportunities for further functionalization.[1]

Materials:

-

Vinylsilyl alcohol precursor

-

p-Toluenesulfonic acid (p-TsOH)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a solution of p-TsOH (1 mmol) in dry CH₂Cl₂ (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add a solution of the vinylsilyl alcohol (1 mmol) in CH₂Cl₂ to the flask.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL).

-

Separate the organic layer and wash it three times with saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired tetrahydropyranol derivative.

Protocol 2: Synthesis of 4-Hydroxytetrahydropyrans via Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a tetrahydropyran ring.[7] Indium(III) chloride is an effective Lewis acid catalyst for this transformation, leading to high yields and excellent diastereoselectivity.[7]

Materials:

-

Homoallylic alcohol

-

Aldehyde

-

Indium(III) chloride (InCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add InCl₃ (10 mol%).

-

Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 2-4 hours).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the mixture with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the polysubstituted 4-hydroxytetrahydropyran.

Protocol 3: Synthesis of Tetrahydropyranols via Oxidative Cyclization of Tertiary 1,5-Diols

The reaction of tertiary 1,5-diols with cerium ammonium nitrate (CAN) at room temperature provides a high-yielding and stereoselective method for the synthesis of tetrahydropyran derivatives.[7]

Materials:

-

Tertiary 1,5-diol

-

Cerium ammonium nitrate (CAN)

-

Acetonitrile (CH₃CN)

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the tertiary 1,5-diol (1 mmol) in acetonitrile (10 mL) in a round-bottom flask.

-

Add a solution of CAN (2.5 mmol) in water (5 mL) to the flask at room temperature.

-

Stir the mixture vigorously for 0.5-2 hours, monitoring the reaction by TLC.

-

After completion, add water (20 mL) and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydropyranol.

Visualizations

Caption: Experimental workflows for tetrahydropyranol synthesis.

Caption: Role of tetrahydropyranols in drug development.

References

- 1. uvadoc.uva.es [uvadoc.uva.es]

- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 7. Tetrahydropyran synthesis [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Florol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of Florol (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol), a key fragrance ingredient with a fresh, floral, lily-of-the-valley scent. The primary focus is on the Prins cyclization reaction, for which two distinct protocols are presented: a solvent-based method at elevated temperature and a solvent-free approach at room temperature.

Synthesis Methods Overview

The most common and industrially relevant method for synthesizing Florol is the Prins cyclization of isovaleraldehyde with isoprenol.[1][2] This reaction involves the acid-catalyzed addition of the aldehyde to the alkene, followed by an intramolecular cyclization to form the tetrahydropyran ring.[3] Various acidic catalysts can be employed, including mineral acids and Lewis acids, with recent research exploring the use of heterogeneous catalysts to improve efficiency and sustainability.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis methods detailed in this document.

| Parameter | Method I: Solvent-Based | Method II: Solvent-Free |

| Starting Materials | Isovaleraldehyde, Isoprenol | Isovaleraldehyde, Isoprenol |

| Solvent | Dichloromethane | None |

| Catalyst | Methanesulfonic acid | p-Toluenesulfonic acid on silica gel |

| Temperature | 60°C[1][6] | Room Temperature[1][6] |

| Reaction Time | 6 hours[6] | 2 hours[1] |

| Yield | 32%[1][6] | 39%[1] |

Experimental Protocols

Method I: Solvent-Based Synthesis at Elevated Temperature